molecular formula C9H9ClN2O2S B13709205 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13709205
M. Wt: 244.70 g/mol
InChI Key: ORBYXBWEQCLADG-UHFFFAOYSA-N
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Description

3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure containing sulfur and nitrogen atoms. Key substituents include a chlorine atom at position 3 and methyl groups at positions 4 and 6. The 1,1-dioxide moiety (sulfone group) enhances polarity and influences hydrogen-bonding interactions.

Properties

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.70 g/mol

IUPAC Name

3-chloro-4,7-dimethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9ClN2O2S/c1-6-3-4-7-8(5-6)15(13,14)11-9(10)12(7)2/h3-5H,1-2H3

InChI Key

ORBYXBWEQCLADG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NS2(=O)=O)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. The general synthetic route includes the chlorination of 4,7-dimethyl-1,2,4-benzothiadiazine-1,1-dioxide. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Although not intended for therapeutic use, it serves as a reference compound in pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The benzothiadiazine scaffold is shared among several pharmaceuticals. A comparative analysis of substituent positions and functional groups is critical to understanding differences in activity and physicochemical properties:

Compound Substituents Therapeutic Function Key Structural Features
Target Compound Cl (position 3); CH₃ (positions 4, 7) Hypothetical diuretic Enhanced lipophilicity due to methyl groups; potential steric hindrance at position 4
Hydrochlorothiazide (HCT) Cl (position 6); sulfonamide (position 7) Diuretic, antihypertensive Sulfonamide critical for activity; Cl at position 6 enhances binding to carbonic anhydrase
Buthiazide Cl (position 6); sulfonamide (position 7); isobutyl (position 3) Diuretic Isobutyl group increases metabolic stability; Cl position aligns with HCT
3-Cyclopropylamino-4-methyl derivative Cyclopropylamino (position 3); CH₃ (position 4) Research compound Cyclopropyl group introduces strain; modified solubility and reactivity
Key Observations:
  • Chlorine Position : The target compound’s Cl at position 3 contrasts with HCT and Buthiazide (Cl at position 6). Position 6 Cl in HCT is critical for inhibiting renal carbonic anhydrase, suggesting the target compound may interact with distinct biological targets .
  • Sulfonamide vs. Sulfone : HCT and Buthiazide feature a sulfonamide group (position 7), which is essential for diuretic activity via hydrogen bonding. The target compound’s sulfone (1,1-dioxide) may reduce acidity, impacting solubility and receptor affinity .

Physicochemical and Pharmacological Implications

  • Lipophilicity : Methyl groups in the target compound likely enhance membrane permeability compared to HCT’s polar sulfonamide, but may reduce water solubility .
  • Electronic Effects : The 3-Cl substituent could alter electron distribution in the aromatic ring, modifying binding kinetics relative to HCT’s 6-Cl .

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